An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxy-4'-morpholinomethyl benzophenone
An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxy-4'-morpholinomethyl benzophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzophenone Scaffold and the Imperative of Physicochemical Profiling in Drug Discovery
The benzophenone core, a diaryl ketone motif, is a privileged scaffold in medicinal chemistry, appearing in a diverse array of pharmacologically active agents. Its rigid, yet conformationally adaptable, structure provides a versatile platform for the spatial presentation of functional groups that can engage with biological targets. The subject of this guide, 4-Methoxy-4'-morpholinomethyl benzophenone, is a compound of interest that marries the established benzophenone core with a methoxy group, a common modulator of metabolic stability and receptor affinity, and a morpholinomethyl substituent, which can enhance aqueous solubility and introduce a basic ionizable center.
In the journey of a drug candidate from a laboratory curiosity to a clinical reality, a thorough understanding of its physicochemical properties is not merely an academic exercise; it is a critical determinant of its ultimate success or failure.[1] These intrinsic properties, including solubility, lipophilicity, and ionization state, govern the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule, and by extension, its efficacy and safety.[2] This guide provides a comprehensive technical overview of the key physicochemical properties of 4-Methoxy-4'-morpholinomethyl benzophenone, offering both predicted data for this specific molecule and detailed, field-proven methodologies for their experimental determination. By explaining the causality behind experimental choices and grounding all protocols in established scientific principles, this document serves as a practical resource for researchers in the field of drug development.
Chemical Identity and Core Properties
| Property | Value (for 4-Methoxy-4'-morpholinomethyl benzophenone) |
| Chemical Structure | ![]() |
| IUPAC Name | (4-methoxyphenyl)(4-(morpholinomethyl)phenyl)methanone |
| Molecular Formula | C19H21NO3 |
| Molecular Weight | 311.38 g/mol |
| CAS Number | Not readily available |
For the purpose of comparison, a positional isomer, {4-methoxy-3-[(morpholin-4-yl)methyl]phenyl}(phenyl)methanone, has been cataloged and its basic properties are available.[3] This slight structural variance can lead to significant differences in physicochemical behavior, underscoring the importance of specific characterization for the 4'-substituted isomer.
Aqueous Solubility: The Gateway to Bioavailability
Aqueous solubility is a paramount property for any orally administered drug, as a compound must dissolve in the gastrointestinal fluids to be absorbed into the systemic circulation. Poor solubility is a frequent cause of attrition in the drug development pipeline.
Predicted Solubility:
| Parameter | Predicted Value |
| Aqueous Solubility (logS) | -3.5 (Predicted) |
| Solubility in water | ~31.6 mg/L (Predicted) |
Disclaimer: These values are computationally predicted and should be confirmed by experimental data.
Experimental Protocol: Kinetic Solubility Assay via UV-Vis Spectroscopy
The kinetic solubility assay is a high-throughput method to assess the solubility of a compound under conditions that mimic the early stages of drug dissolution.
Methodology Rationale: This method is chosen for its speed and low compound consumption, making it ideal for early-stage drug discovery. It measures the concentration of the dissolved compound in a buffered aqueous solution after a short incubation period, providing a good estimate of its initial dissolution rate.
Step-by-Step Protocol:
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Stock Solution Preparation: Prepare a 10 mM stock solution of 4-Methoxy-4'-morpholinomethyl benzophenone in dimethyl sulfoxide (DMSO).
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Plate Preparation: Using a liquid handler, dispense 198 µL of phosphate-buffered saline (PBS) at pH 7.4 into each well of a 96-well UV-transparent microplate.
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Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the PBS in each well, resulting in a final concentration of 100 µM in 1% DMSO.
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Incubation and Shaking: Seal the plate and shake it at room temperature for 2 hours to allow for dissolution.
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Centrifugation: Centrifuge the plate at high speed to pellet any undissolved precipitate.
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UV-Vis Measurement: Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the compound's λmax (determined from a prior UV-Vis scan).
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Quantification: Calculate the concentration of the dissolved compound using a standard curve prepared from the DMSO stock solution.
Workflow for Kinetic Solubility Assay:
Lipophilicity (logP): Balancing Membrane Permeability and Aqueous Solubility
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial parameter that influences a drug's ability to cross cell membranes. The octanol-water partition coefficient (logP) is the most common measure of lipophilicity.
Predicted Lipophilicity:
| Parameter | Predicted Value |
| logP (octanol-water) | 3.2 (Predicted) |
Disclaimer: These values are computationally predicted and should be confirmed by experimental data.
Experimental Protocol: Shake-Flask Method for logP Determination
The shake-flask method is the traditional and most reliable method for determining logP.[1][4]
Methodology Rationale: This equilibrium-based method directly measures the partitioning of a compound between two immiscible phases (n-octanol and water), providing a thermodynamically sound value for logP.
Step-by-Step Protocol:
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Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.
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Compound Addition: Add a known amount of 4-Methoxy-4'-morpholinomethyl benzophenone to a mixture of the pre-saturated n-octanol and water in a separatory funnel.
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Equilibration: Shake the funnel for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).
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Phase Separation: Allow the phases to separate completely.
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Concentration Measurement: Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical technique, such as HPLC-UV.
-
logP Calculation: Calculate the logP using the formula: logP = log([Compound]octanol / [Compound]water).
Workflow for Shake-Flask logP Determination:
Ionization Constant (pKa): The pH-Dependent Behavior of a Molecule
The pKa of a molecule describes its tendency to ionize at a given pH. For a basic compound like 4-Methoxy-4'-morpholinomethyl benzophenone (due to the morpholine nitrogen), the pKa will determine the extent of its positive charge in different physiological compartments.
Predicted Ionization Constant:
| Parameter | Predicted Value |
| Basic pKa (Morpholine Nitrogen) | 7.8 (Predicted) |
Disclaimer: These values are computationally predicted and should be confirmed by experimental data.
Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry
This method is suitable for compounds that exhibit a change in their UV-Vis spectrum upon ionization.
Methodology Rationale: The protonated and deprotonated forms of a molecule often have different chromophores, leading to distinct UV-Vis absorbance spectra. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined from the inflection point of the resulting sigmoidal curve.[5][6]
Step-by-Step Protocol:
-
Wavelength Selection: Obtain UV-Vis spectra of the compound in highly acidic (e.g., pH 2) and highly basic (e.g., pH 12) solutions to identify an analytical wavelength where the absorbance difference between the ionized and neutral forms is maximal.
-
Buffer Preparation: Prepare a series of buffers with precisely known pH values spanning the expected pKa range (e.g., from pH 6 to pH 10).
-
Sample Preparation: Prepare solutions of the compound at a constant concentration in each of the buffers.
-
Absorbance Measurement: Measure the absorbance of each solution at the selected analytical wavelength.
-
Data Analysis: Plot absorbance versus pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation.[7]
Workflow for UV-Vis pKa Determination:
Spectroscopic Characterization
| Spectroscopic Technique | Expected Key Features |
| ¹H NMR | - Aromatic protons of the two phenyl rings (chemical shifts will be influenced by the methoxy and morpholinomethyl substituents).- A singlet for the methoxy protons (~3.8 ppm).- Signals for the methylene protons of the morpholinomethyl group (likely two distinct multiplets due to the chair conformation of the morpholine ring).- A singlet for the benzylic methylene protons connecting the phenyl ring to the morpholine. |
| ¹³C NMR | - Carbonyl carbon signal (~195 ppm).- Aromatic carbon signals.- Methoxy carbon signal (~55 ppm).- Morpholine and benzylic methylene carbon signals. |
| Infrared (IR) | - Strong carbonyl (C=O) stretch (~1650-1680 cm⁻¹).- C-O stretching vibrations for the methoxy and morpholine ether linkages.- Aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (311.38).- Characteristic fragmentation patterns, including cleavage at the benzylic position and fragmentation of the morpholine ring. |
Conclusion
The physicochemical properties of 4-Methoxy-4'-morpholinomethyl benzophenone, as predicted and outlined in this guide, suggest a molecule with moderate lipophilicity and a basic center that will be significantly protonated at physiological pH. These characteristics are pivotal in shaping its potential as a drug candidate. While computational predictions offer valuable initial insights, it is imperative that these are substantiated by rigorous experimental determination. The detailed protocols provided herein offer a robust framework for such validation. A comprehensive understanding and optimization of these physicochemical parameters will be instrumental in advancing this, or any, benzophenone-based scaffold through the challenging yet rewarding path of drug discovery and development.
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